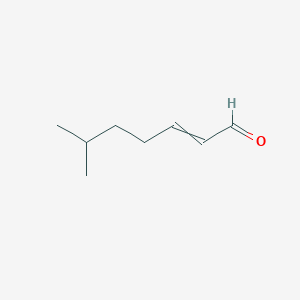
4-(Hydroxymethyl)phenyl 4-nitrophenyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hydroxymethyl)phenyl 4-nitrophenyl carbonate is an organic compound with the molecular formula C14H11NO6 It is a carbonate ester derived from 4-hydroxymethylphenol and 4-nitrophenol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)phenyl 4-nitrophenyl carbonate typically involves the reaction of 4-hydroxymethylphenol with 4-nitrophenyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve similar reaction conditions as those used in laboratory synthesis, with optimizations for scale-up, such as continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hydroxymethyl)phenyl 4-nitrophenyl carbonate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous base to yield 4-hydroxymethylphenol and 4-nitrophenol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The carbonate group can be substituted by nucleophiles such as amines or alcohols to form corresponding carbamates or carbonates
Common Reagents and Conditions
Hydrolysis: Water or aqueous sodium hydroxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Amines or alcohols in the presence of a base like triethylamine
Major Products
Hydrolysis: 4-Hydroxymethylphenol and 4-nitrophenol.
Reduction: 4-(Hydroxymethyl)phenyl 4-aminophenyl carbonate.
Substitution: Corresponding carbamates or carbonates depending on the nucleophile used
Applications De Recherche Scientifique
4-(Hydroxymethyl)phenyl 4-nitrophenyl carbonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: It can be used in the preparation of polycarbonate resins and other polymeric materials with specific properties.
Bioconjugation: The compound can be used to modify biomolecules, such as proteins and peptides, for various biochemical applications.
Mécanisme D'action
The mechanism of action of 4-(Hydroxymethyl)phenyl 4-nitrophenyl carbonate primarily involves its reactivity as a carbonate ester. The compound can undergo nucleophilic attack by various nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds. This reactivity is exploited in organic synthesis and bioconjugation applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl 4-nitrophenyl carbonate: Similar structure but lacks the hydroxymethyl group.
4-(Hydroxymethyl)phenyl phenyl carbonate: Similar structure but lacks the nitro group.
4-Nitrophenyl phenyl carbonate: Similar structure but lacks the hydroxymethyl group.
Uniqueness
4-(Hydroxymethyl)phenyl 4-nitrophenyl carbonate is unique due to the presence of both hydroxymethyl and nitro groups, which confer distinct reactivity and potential for diverse applications. The hydroxymethyl group can participate in additional reactions, such as oxidation to form aldehydes or carboxylic acids, while the nitro group can be reduced to an amino group, providing further functionalization options .
Propriétés
Numéro CAS |
334999-60-9 |
|---|---|
Formule moléculaire |
C14H11NO6 |
Poids moléculaire |
289.24 g/mol |
Nom IUPAC |
[4-(hydroxymethyl)phenyl] (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C14H11NO6/c16-9-10-1-5-12(6-2-10)20-14(17)21-13-7-3-11(4-8-13)15(18)19/h1-8,16H,9H2 |
Clé InChI |
GSZVZHAOKPYSRY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CO)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, 5-(acetylamino)-N-butyl-2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14249057.png)

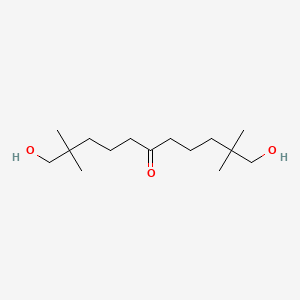
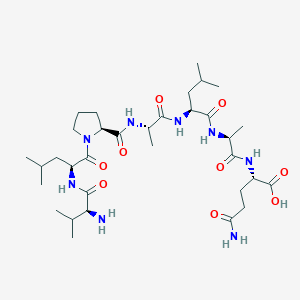
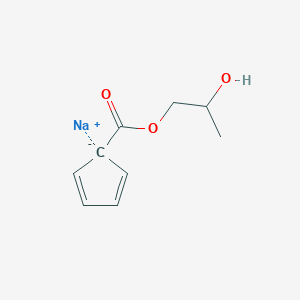
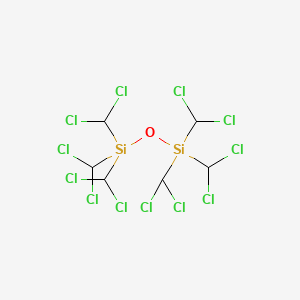
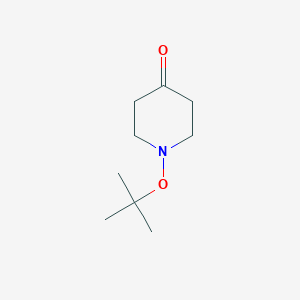
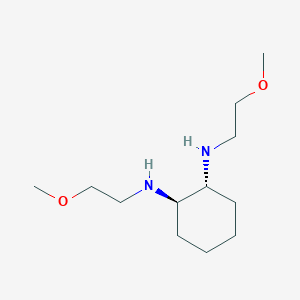
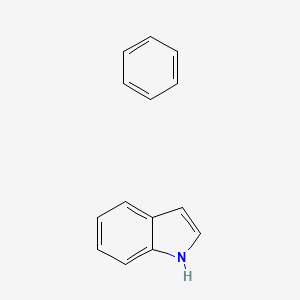
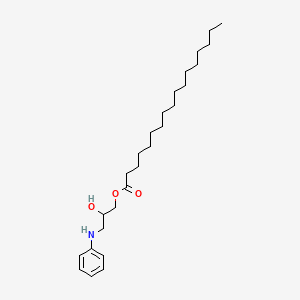
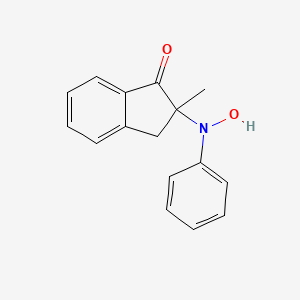
![Dimethyl [(chlorosulfanyl)(fluoro)methylidene]propanedioate](/img/structure/B14249122.png)
